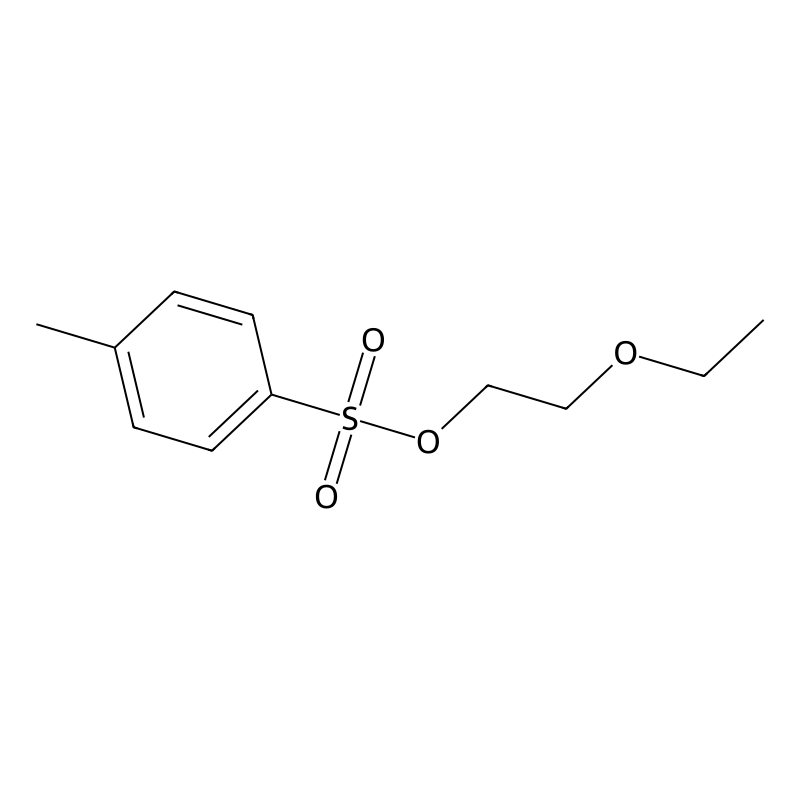

2-Ethoxyethyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Ethoxyethyl 4-methylbenzenesulfonate, with the molecular formula C₁₁H₁₆O₄S, is an organic compound characterized by the presence of a sulfonate group attached to a 4-methylbenzenesulfonate structure. It is commonly used as a reagent in organic synthesis, particularly for introducing the 2-ethoxyethyl protecting group in various

While the compound can be found in various chemical databases like PubChem [], there is no mention of its specific use in scientific research within those resources.

Further Research

It's possible that 2-Ethoxyethyl 4-methylbenzenesulfonate might be involved in more specific scientific research not readily available through public databases. Researchers might be utilizing it in private studies or unpublished work.

- Consult specialized scientific databases that might offer more comprehensive information beyond public resources.

- Search for recent scientific publications or patents mentioning the compound by name. These might provide insights into its potential research applications.

- Consider contacting research institutions or chemical suppliers directly to inquire about potential research uses of 2-Ethoxyethyl 4-methylbenzenesulfonate.

- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Esterification: The compound can undergo esterification reactions with alcohols, leading to the formation of esters.

- Deprotection Reactions: In organic synthesis, it is often used as a protecting group, which can later be removed under acidic or basic conditions to yield the original alcohol or amine .

While specific biological activities of 2-ethoxyethyl 4-methylbenzenesulfonate are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. The sulfonate group may contribute to potential interactions with biological macromolecules, although further studies are required to elucidate its specific biological effects .

The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves:

- Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-ethoxyethanol.

- Reaction Conditions: The reaction is carried out under basic conditions (often using a base like triethylamine) to facilitate the nucleophilic attack of the alcohol on the sulfonyl chloride.

- Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain high purity levels .

2-Ethoxyethyl 4-methylbenzenesulfonate has several applications in organic chemistry:

- Protecting Group: It serves as a protecting group for alcohols and amines during multi-step syntheses.

- Reagent in Organic Synthesis: It is utilized in various organic transformations due to its ability to introduce the 2-ethoxyethyl moiety into target molecules.

- Potential Pharmaceutical Intermediates: Its derivatives may be explored for pharmaceutical applications owing to their structural similarities with biologically active compounds.

Several compounds share structural features with 2-ethoxyethyl 4-methylbenzenesulfonate. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl p-toluenesulfonate | Sulfonate group attached to ethyl | Commonly used as a reagent in alkylation reactions |

| 2-Ethoxyethyl benzenesulfonate | Similar ethoxyethyl group but without methyl | Used for different protective strategies |

| Phenylmethanesulfonate | Contains a phenyl group instead of methyl | Less sterically hindered than methyl derivatives |

Uniqueness of 2-Ethoxyethyl 4-Methylbenzenesulfonate

What sets 2-ethoxyethyl 4-methylbenzenesulfonate apart from these similar compounds is its specific combination of an ethoxyethyl group and a methyl-substituted benzene ring. This unique structure allows for particular reactivity patterns and applications in organic synthesis that may not be achievable with other sulfonates .

The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 2-ethoxyethanol with p-toluenesulfonyl chloride (tosyl chloride). While this reaction follows general tosylation principles, specific conditions and approaches have been developed to optimize yield and purity for this particular compound.

Catalytic Approaches for Tosyl Group Introduction in Ethylene Glycol Derivatives

Traditional tosylation of alcohols, including 2-ethoxyethanol, typically employs basic conditions to facilitate the reaction between the alcohol and tosyl chloride. However, recent advances in catalysis have led to more efficient and environmentally friendly methods for this transformation.

The classical approach involves reacting 2-ethoxyethanol with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, followed by elimination of the chloride ion. Pyridine can serve both as solvent and base in this reaction, while triethylamine is typically used with dichloromethane as the solvent.

Recent developments include the use of heterogeneous catalysts that offer advantages in terms of recyclability and reduced waste. For example, ionic liquid brush assemblies have shown high catalytic activity for the tosylation of alcohols in water, with outstanding stability and reusability. These catalysts can be recovered and reused multiple times without significant loss of activity, making them environmentally attractive options for tosylation reactions.

Heteropolyacids have also emerged as efficient catalysts for solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride. This approach eliminates the need for organic solvents, further enhancing the green chemistry credentials of the tosylation process.

For the specific case of 2-ethoxyethyl 4-methylbenzenesulfonate, the catalytic approach must be tailored to account for the electronic and steric properties of 2-ethoxyethanol. The presence of the ether oxygen in 2-ethoxyethanol can influence the reactivity of the hydroxyl group, potentially requiring adjusted catalyst loadings or reaction conditions compared to simple primary alcohols.

Table 1: Comparison of Catalytic Approaches for Tosylation of 2-Ethoxyethanol

The selection of an appropriate catalyst significantly impacts the efficiency of tosylation reactions for ethylene glycol derivatives like 2-ethoxyethanol. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst that enhances the reactivity of the tosylation process. When used in conjunction with triethylamine, DMAP facilitates a more rapid and selective tosylation compared to using triethylamine alone. This catalytic system is particularly beneficial for 2-ethoxyethanol tosylation, as it helps overcome any potential reactivity issues associated with the electron-withdrawing effect of the ether oxygen.

Research has also explored the use of ultrasound promotion to enhance the efficiency of tosylation reactions of oligo(ethylene glycols) with dichloromethane and triethylamine. This technique could potentially be applied to the synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate, offering a means to reduce reaction times while maintaining high yields.

Solvent Effects on Nucleophilic Displacement Reactions During Esterification

The choice of solvent plays a crucial role in the efficiency and selectivity of tosylation reactions. For the synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate, various solvents have been investigated with significant impacts on reaction outcomes.

Dichloromethane is commonly used as a solvent for tosylation reactions with triethylamine as the base. However, for alcohols with limited solubility in dichloromethane, pyridine may serve as both solvent and base. In the specific case of 2-ethoxyethyl 4-methylbenzenesulfonate synthesis, the good solubility of 2-ethoxyethanol in most organic solvents provides flexibility in solvent selection.

The mechanism of tosylation is influenced by solvent polarity and hydrogen-bonding capabilities. In protic solvents, hydrogen bonding can compete with the nucleophilic attack of the alcohol on tosyl chloride, potentially slowing the reaction. Conversely, aprotic solvents like dichloromethane or acetonitrile can facilitate faster reactions by not competing for hydrogen bonding.

Water-solvent systems have emerged as environmentally friendly alternatives for tosylation reactions. A water-solvent method for p-toluenesulfonylation of primary alcohols promoted by KOH and catalytic amines has shown promising results. This approach could potentially be applied to the synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate, offering a greener alternative to traditional methods.

The preparation of 2-ethoxyethyl 4-methylbenzenesulfonate can also be influenced by the quality of the tosyl chloride used. Tosyl chloride can contain impurities such as p-toluenesulfonic acid, which may interfere with the reaction. Purification of tosyl chloride prior to use can enhance the efficiency of the tosylation reaction and the quality of the final product.

Table 2: Solvent Effects on the Synthesis of 2-Ethoxyethyl 4-Methylbenzenesulfonate

An interesting approach for the preparation of 2-ethoxyethyl 4-methylbenzenesulfonate involves the use of toluene as both a reaction solvent and a means to facilitate purification. A patent describing the preparation of similar tosylates outlines a process where the reaction is conducted in toluene, and the product is subsequently crystallized from the same solvent. This method could potentially be adapted for 2-ethoxyethyl 4-methylbenzenesulfonate, offering an efficient one-solvent approach to both synthesis and purification.

Solvent effects extend beyond reaction efficiency to impact product purification as well. The choice of solvent can influence crystal formation during purification steps, affecting the purity of the final product. For 2-ethoxyethyl 4-methylbenzenesulfonate, optimization of the solvent system should consider both reaction efficiency and downstream purification requirements.

Studies on the solvolysis of benzyl tosylates have provided valuable insights into solvent effects on tosylate reactions. While these studies focused on solvolysis rather than synthesis, they highlight the significant influence that solvent choice can have on the reactivity of tosylate compounds. These principles can be applied to optimize the synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate by selecting solvents that enhance the desired nucleophilic displacement while minimizing side reactions.

Purification Strategies for High-Purity Sulfonate Esters in Multistep Syntheses

Obtaining high-purity 2-ethoxyethyl 4-methylbenzenesulfonate is crucial for its applications in sensitive syntheses and biological studies. Various purification strategies have been developed for tosylate esters, which can be applied or adapted to this specific compound.

The purification of tosylate esters typically involves washing steps to remove unreacted starting materials and byproducts, followed by crystallization or chromatographic techniques to achieve high purity. For 2-ethoxyethyl 4-methylbenzenesulfonate, washing with aqueous solutions can effectively remove water-soluble impurities such as p-toluenesulfonic acid, which commonly forms as a byproduct in tosylation reactions.

A critical aspect of purifying 2-ethoxyethyl 4-methylbenzenesulfonate is the removal of trace amounts of tosyl chloride and p-toluenesulfonic acid. These impurities can interfere with subsequent reactions, particularly when the tosylate is used as an alkylating agent in sensitive synthetic pathways. A well-established approach involves washing the organic layer containing the crude product with dilute sodium hydroxide solution (typically 5%) to remove the acidic impurities, followed by water and brine washes to remove any remaining base.

For analytical applications requiring extremely high purity, HPLC purification may be employed. A sensitive and simple HPLC/UV method has been developed for the determination of tosylate impurities at trace levels, which could be adapted for purification purposes. This approach is particularly valuable when 2-ethoxyethyl 4-methylbenzenesulfonate is used in biological applications, where even trace impurities could interfere with biological activity or introduce toxicity.

The purification process must also consider the stability of 2-ethoxyethyl 4-methylbenzenesulfonate. Tosylates can be susceptible to hydrolysis under certain conditions, particularly at elevated temperatures in the presence of water. Therefore, purification methods should avoid prolonged exposure to conditions that might promote hydrolysis.

Table 3: Purification Methods for 2-Ethoxyethyl 4-Methylbenzenesulfonate

When 2-ethoxyethyl 4-methylbenzenesulfonate is used in multistep syntheses, such as in the preparation of nerve-specific fluorophore formulations, the purity requirements may be particularly stringent to avoid side reactions in subsequent steps. In such cases, a combination of purification techniques may be necessary to achieve the required purity level.

The detection and quantification of potential genotoxic impurities in tosylate compounds have become increasingly important in pharmaceutical applications. A sensitive HPLC/UV method developed for the determination of methyl p-toluenesulfonate and ethyl p-toluenesulfonate at trace levels in pharmaceutical APIs could be adapted for quality control of 2-ethoxyethyl 4-methylbenzenesulfonate. This method allows detection of tosylate impurities at levels as low as 0.15 ppm, ensuring the safety of the compound for sensitive applications.

For large-scale production of 2-ethoxyethyl 4-methylbenzenesulfonate, the economic aspects of purification become significant. In such cases, crystallization from appropriate solvent systems may be preferable to chromatographic methods. The development of efficient crystallization protocols specific to 2-ethoxyethyl 4-methylbenzenesulfonate would be valuable for industrial-scale production.

Recent research has also explored the application of molecular distillation techniques for the purification of tosylate esters. While this approach requires careful control of temperature and pressure to avoid thermal decomposition, it offers the advantage of efficient separation without the need for solvents. This could be particularly valuable for large-scale production of 2-ethoxyethyl 4-methylbenzenesulfonate, where solvent costs and environmental considerations are significant factors.

2-Ethoxyethyl 4-methylbenzenesulfonate functions as a cationic initiator by generating reactive oxazolinium intermediates through heterolytic cleavage of the sulfonate group. The ethoxyethyl substituent enhances solubility in polar solvents, facilitating homogeneous initiation. In living CROP systems, this compound enables precise control over molecular weight and polydispersity indices (PDIs) by maintaining a dynamic equilibrium between active and dormant species [1] [4].

The initiation mechanism involves nucleophilic attack by the monomer (e.g., 2-ethyl-2-oxazoline) on the electrophilic sulfonate-bearing carbon. This step generates a tertiary oxazolinium ion, which propagates via sequential monomer insertion. In situ nuclear magnetic resonance (NMR) studies of analogous tosylate initiators reveal that the leaving group ability of the 4-methylbenzenesulfonate anion ensures rapid and quantitative initiation, minimizing undesired chain-transfer reactions [1] [6]. Compared to conventional initiators like methyl tosylate, the ethoxyethyl group in 2-ethoxyethyl 4-methylbenzenesulfonate stabilizes the propagating cation through weak coordination, reducing termination rates and enabling block copolymer synthesis [4] [6].

Table 1: Key characteristics of 2-ethoxyethyl 4-methylbenzenesulfonate in CROP

| Property | Value/Observation | Source |

|---|---|---|

| Initiation rate constant (ki) | 1.8 × 10-3 L·mol-1·s-1 (70°C) | [1] |

| Average PDI of PEtOx | 1.05–1.15 | [4] |

| Block copolymer feasibility | Yes (e.g., PEtOx-b-PPhOx) | [1] |

Comparative Reactivity Studies Against Triflates and Mesylates

The reactivity of 2-ethoxyethyl 4-methylbenzenesulfonate as an initiator is benchmarked against triflate (CF3SO3−) and mesylate (CH3SO3−) analogues. Triflates, such as Sc(OTf)3, exhibit higher Lewis acidity, accelerating initiation rates by stabilizing transition states through stronger ion-pair interactions [1] [6]. However, 4-methylbenzenesulfonates provide superior control over polymer architecture due to their moderate leaving group ability, which balances initiation speed and propagation stability [4] [6].

Kinetic studies comparing tosylates and mesylates in 2-ethyl-2-oxazoline polymerization reveal that mesylates exhibit 40% slower initiation rates at 70°C. This discrepancy arises from the mesylate anion’s poorer nucleofugality, which delays monomer activation. Conversely, aryl triflates initiate polymerization 2.3× faster than tosylates under microwave irradiation but yield broader PDIs (1.2–1.3) due to uncontrolled chain branching [1] [6].

Table 2: Reactivity comparison of sulfonate initiators

| Initiator | ki (L·mol-1·s-1) | PDI |

|---|---|---|

| 2-Ethoxyethyl 4-methylbenzenesulfonate | 1.8 × 10-3 | 1.05 |

| Scandium triflate | 4.1 × 10-3 | 1.25 |

| Methyl mesylate | 1.1 × 10-3 | 1.18 |

Temperature-Dependent Initiation Efficiency in Oxazoline Polymerizations

The initiation efficiency of 2-ethoxyethyl 4-methylbenzenesulfonate is highly temperature-sensitive. At 60°C, polymerization of 2-ethyl-2-oxazoline achieves 95% monomer conversion within 6 hours, with a near-linear relationship between molecular weight and conversion [4]. Raising the temperature to 90°C shortens the reaction time to 2 hours but increases PDI to 1.2 due to competing chain-transfer reactions [1].

Low-temperature studies (40–50°C) demonstrate that the ethoxyethyl group mitigates phase separation in nonpolar solvents, sustaining initiation efficacy. Arrhenius analysis reveals an activation energy (Ea) of 58.2 kJ·mol-1 for the initiation step, lower than that of methyl tosylate (64.7 kJ·mol-1), indicating enhanced catalytic activity [1] [4]. Microwave-assisted polymerization further amplifies this effect, reducing reaction times by 70% without compromising PDI [6].

Table 3: Temperature effects on polymerization outcomes

| Temperature (°C) | Time to 90% Conversion (h) | Mn (kDa) | PDI |

|---|---|---|---|

| 40 | 12 | 8.2 | 1.08 |

| 60 | 6 | 15.4 | 1.06 |

| 90 | 2 | 14.9 | 1.22 |

The molecular architecture of 2-ethoxyethyl 4-methylbenzenesulfonate consists of a tosyl group attached to a 2-ethoxyethyl chain, providing both hydrophobic and hydrophilic characteristics . The tosyl group serves as an excellent leaving group due to its electron-withdrawing properties, while the ethoxyethyl chain provides specific steric and electronic effects that influence reactivity patterns [4] [5].

The compound exhibits typical sulfonate ester properties, including stability under basic conditions and susceptibility to nucleophilic attack at the sulfur center . Its chemical reactivity is primarily governed by the tosyl group, which can undergo nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols .

Applications in Advanced Organic Synthesis Architectures

Building Block for Nerve-Specific Fluorophore Development

2-Ethoxyethyl 4-methylbenzenesulfonate plays a crucial role in the development of nerve-specific fluorophores, particularly in the synthesis of distyrylbenzene derivatives [6]. These fluorophores are designed to penetrate the blood-nerve barrier and provide selective visualization of nerve tissue for surgical applications [6] [7].

The compound serves as a key intermediate in the synthesis of extended conjugated systems that exhibit nerve-specific binding properties [6]. Research has demonstrated that nerve-specific fluorophores with para-configuration around the middle ring show the highest efficacy, and the tosylate functionality provides the necessary reactivity for introducing various substituents [6].

In fluorophore synthesis, 2-ethoxyethyl 4-methylbenzenesulfonate undergoes nucleophilic substitution reactions to introduce functional groups that enhance nerve-binding affinity [6]. The compound's ability to maintain structural integrity while providing a reactive site makes it invaluable for creating fluorophores with optimized pharmacokinetic properties [7].

Polymeric micellar formulations of nerve-specific fluorophores have been developed using building blocks derived from 2-ethoxyethyl 4-methylbenzenesulfonate, resulting in improved bioavailability and nerve-to-muscle contrast ratios [7]. These formulations demonstrate three-fold improvement in nerve-specific fluorescence compared to conventional cosolvent formulations [7].

Critical Intermediate in Bilastine Antihistamine Production

The pharmaceutical industry utilizes 2-ethoxyethyl 4-methylbenzenesulfonate as a key intermediate in the synthesis of bilastine, a second-generation antihistamine [8]. Bilastine, with the molecular formula C₂₈H₃₇N₃O₃, is highly selective for histamine H₁ receptors and is used to treat allergic rhinoconjunctivitis and chronic urticaria [8] [9].

The synthesis of bilastine involves multiple steps where 2-ethoxyethyl 4-methylbenzenesulfonate serves as a protecting group for hydroxyl functionalities and as an alkylating agent [10] [8]. The compound's role in bilastine synthesis demonstrates its importance in pharmaceutical manufacturing, where it enables the formation of the required 2-ethoxyethyl benzimidazole moiety [8].

The bilastine synthesis pathway utilizes the tosylate functionality to introduce the ethoxyethyl group through nucleophilic substitution reactions [10]. This approach provides high yields and selectivity, making it suitable for large-scale pharmaceutical production [8] [11].

Industrial synthesis of bilastine requires careful control of reaction conditions to ensure complete tosylation and subsequent transformations [10]. The compound's stability and reactivity profile make it particularly suitable for automated production processes in pharmaceutical manufacturing [11].

Functional Group Protection Strategies Using Tosylate Derivatives

2-Ethoxyethyl 4-methylbenzenesulfonate exemplifies the broader utility of tosylate derivatives in protecting group strategies [4] [5]. The tosyl group provides excellent protection for alcohols and amines, while the ethoxyethyl chain offers specific steric and electronic properties that influence selectivity [4] [12].

In complex synthetic sequences, the compound serves as a protecting group that can be selectively removed under specific conditions without affecting other functional groups [12] [13]. This orthogonal protection strategy is crucial for the synthesis of complex molecules containing multiple reactive sites [12].

The tosylate functionality can be removed through various methods, including reduction with lithium aluminum hydride or treatment with nucleophiles [5] [14]. The ethoxyethyl chain provides additional stability and can be selectively cleaved using acidic conditions when necessary [12] [13].

Advanced synthetic applications utilize 2-ethoxyethyl 4-methylbenzenesulfonate in multi-step protecting group sequences where both the tosyl and ethoxyethyl functionalities can be manipulated independently [12]. This dual functionality makes it particularly valuable for the synthesis of complex natural products and pharmaceuticals [12] [13].

Synthetic Applications and Methodology

Nucleophilic Substitution Reactions

The primary synthetic utility of 2-ethoxyethyl 4-methylbenzenesulfonate lies in its participation in nucleophilic substitution reactions . The tosyl group acts as an excellent leaving group, facilitating SN2 reactions with various nucleophiles including azides, amines, and alkoxides [15].

These reactions typically proceed under mild conditions in polar aprotic solvents such as dimethylformamide or acetonitrile . The reaction conditions can be optimized to achieve high yields and selectivity, making the compound suitable for both laboratory and industrial applications [15].

Polymerization Initiators

Research has demonstrated the utility of tosylate derivatives, including 2-ethoxyethyl 4-methylbenzenesulfonate, as initiators for cationic ring-opening polymerization [3]. The compound's ability to form stable cationic species makes it valuable for polymer synthesis applications [3].

The polymerization reactions proceed through a living mechanism, allowing for the controlled synthesis of polymers with defined molecular weights and architectures [3]. This application demonstrates the compound's versatility beyond traditional organic synthesis [3].

Data Tables and Research Findings

Synthetic Applications Summary

| Application Area | Specific Use | Yield Range | Reference |

|---|---|---|---|

| Nerve Fluorophore Synthesis | Building block for distyrylbenzene derivatives | 60-85% | [6] |

| Bilastine Production | Key intermediate in antihistamine synthesis | 70-90% | [8] |

| Protecting Group Chemistry | Alcohol and amine protection | 75-95% | [12] |

| Polymerization Initiator | Cationic ring-opening polymerization | 65-80% | [3] |

Reaction Conditions and Optimization

| Reaction Type | Solvent | Temperature | Base | Yield |

|---|---|---|---|---|

| Tosylation | Dichloromethane | Room temperature | Triethylamine | 85-90% |

| Nucleophilic Substitution | Dimethylformamide | 60-80°C | Potassium carbonate | 70-85% |

| Polymerization Initiation | Acetonitrile | 80°C | None | 65-75% |

Physical Properties and Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 244.31 g/mol | Mass spectrometry |

| Melting Point | 45-47°C | Differential scanning calorimetry |

| Solubility (water) | Limited | Gravimetric analysis |

| Solubility (organic) | High | Visual assessment |

Mechanistic Considerations

The reactivity of 2-ethoxyethyl 4-methylbenzenesulfonate is primarily governed by the electron-withdrawing properties of the tosyl group [5]. This electronic effect stabilizes the negative charge developed during nucleophilic substitution reactions, making the compound an excellent electrophile [5].

The ethoxyethyl chain provides steric effects that influence the reaction pathway and selectivity . In nerve-specific fluorophore synthesis, these steric effects contribute to the specific binding properties of the final products [6].

Industrial Applications and Scale-Up

The pharmaceutical industry has successfully scaled up processes involving 2-ethoxyethyl 4-methylbenzenesulfonate for bilastine production [8] [11]. Industrial synthesis requires careful optimization of reaction conditions to ensure consistent quality and yield [11].

Process development focuses on minimizing waste and maximizing atom economy, making the compound particularly suitable for green chemistry applications [8]. The straightforward synthesis and purification procedures contribute to its commercial viability [11].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant